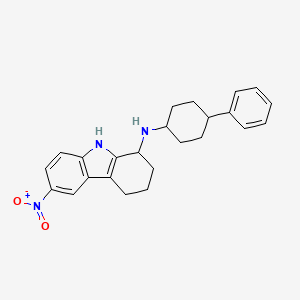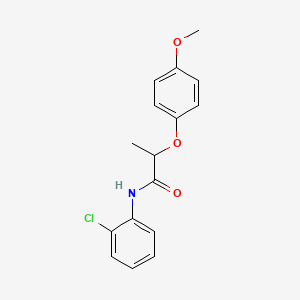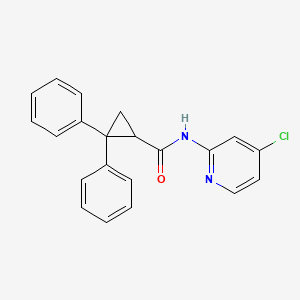
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of MAO, AChE, and BChE enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function and potentially slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its potent inhibitory effects on several enzymes. This makes it a useful tool for studying the role of these enzymes in neurological disorders. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One direction is to further investigate its potential therapeutic applications in neurological disorders. Additionally, studies could focus on optimizing the synthesis method to increase the availability of the compound for research purposes. Finally, research could explore the potential side effects and toxicity of the compound to ensure its safety for therapeutic use.
In conclusion, 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent inhibitor of several enzymes and has shown potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but it is a promising compound for future study.
Méthodes De Synthèse
The synthesis of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the reaction of 4-phenylcyclohexanone with nitroethane in the presence of ammonium acetate to yield 4-phenylcyclohexyl nitropropene. The nitropropene is then reduced using sodium borohydride to produce 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Applications De Recherche Scientifique
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of neurotransmitters and can contribute to the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-27(29)19-13-14-22-21(15-19)20-7-4-8-23(24(20)26-22)25-18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-3,5-6,13-15,17-18,23,25-26H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKDEDBOPETKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)